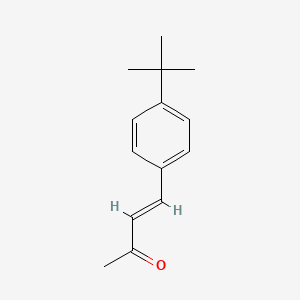
4-(4-Tert-butylphenyl)but-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Tert-butylphenyl)but-3-EN-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones It is characterized by the presence of a tert-butyl group attached to the phenyl ring and a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(4-Tert-butylphenyl)but-3-EN-2-one is through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base catalyst. For instance, the reaction between 4-tert-butylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Tert-butylphenyl)but-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.
Applications De Recherche Scientifique
4-(4-Tert-butylphenyl)but-3-EN-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-Tert-butylphenyl)but-3-EN-2-one involves its interaction with molecular targets and pathways. The compound’s α,β-unsaturated ketone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylacetophenone: Similar in structure but lacks the α,β-unsaturated ketone moiety.
4-tert-Butylphenylacetylene: Contains a triple bond instead of the enone system.
4-tert-Butylphenylboronic acid: Used in cross-coupling reactions but differs in functional groups.
Uniqueness
4-(4-Tert-butylphenyl)but-3-EN-2-one is unique due to its combination of the tert-butyl group and the α,β-unsaturated ketone moiety
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
(E)-4-(4-tert-butylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H18O/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h5-10H,1-4H3/b6-5+ |
Clé InChI |
SSWAKZIHXNIMGR-AATRIKPKSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C |
SMILES canonique |
CC(=O)C=CC1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


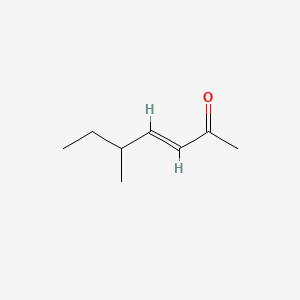



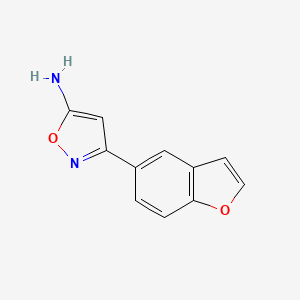
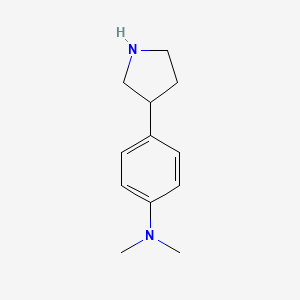
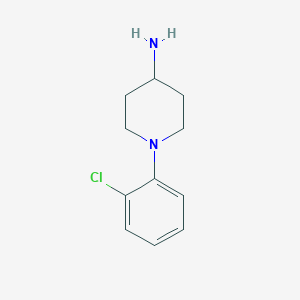
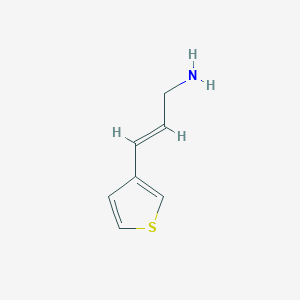

![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
